

An In-depth Technical Guide to the IUPAC Nomenclature of Dithiocarbamate Compounds

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Compound of Interest

Compound Name: *Morpholine-4-carbodithioic acid*

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This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for dithiocarbamate compounds. It covers the fundamental principles for naming dithiocarbamate anions, salts, and esters, supplemented with examples, experimental protocols, and diagrams to illustrate key concepts and applications relevant to research and development.

Introduction to Dithiocarbamates

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group $>\text{N}-\text{C}(=\text{S})-\text{S}-$.^[1] They are analogues of carbamates where both oxygen atoms have been replaced by sulfur atoms.^[1] These compounds are generated from the reaction of primary or secondary amines with carbon disulfide in an alkaline medium.^{[1][2]} Dithiocarbamates are versatile molecules with wide-ranging applications. They are extensively used in agriculture as broad-spectrum fungicides (e.g., mancozeb, ziram, thiram), in the rubber industry as vulcanization accelerators, and are increasingly being investigated in medicine for their potential as anticancer, anti-inflammatory, and neuroprotective agents.^{[2][3][4]} Their biological activity often stems from their ability to chelate metal ions and interact with thiol groups in enzymes.^{[2][3][5]}

Core Principles of IUPAC Nomenclature for Dithiocarbamates

The systematic naming of dithiocarbamates follows the principles of substitutive nomenclature established by IUPAC.[6] The nomenclature is based on the parent structure, dithiocarbamic acid ($\text{H}_2\text{NCS}_2\text{H}$), although this acid is unstable.[4] The corresponding anion, H_2NCS_2^- , is named carbamodithioate.[7]

The key steps in naming a dithiocarbamate derivative are:

- Identify the core dithiocarbamate structure.
- Determine if it is a salt (ion), an ester, or an acid.
- Identify and name the substituents on the nitrogen atom.
- For esters, identify and name the organic group attached to the second sulfur atom.
- Assemble the name according to IUPAC rules, using locants (e.g., N, S) to specify substituent positions.

Nomenclature of Dithiocarbamate Anions and Salts

Dithiocarbamate anions (R_2NCS_2^-) are the conjugate bases of dithiocarbamic acids. The systematic name is formed by naming the alkyl or aryl groups on the nitrogen atom as prefixes to the parent name "carbamodithioate".

- Rule: (Name of N-substituents)carbamodithioate

For salts, the name of the cation precedes the name of the anion, separated by a space.

- Rule: (Cation) (Name of N-substituents)carbamodithioate

Examples:

- $(\text{CH}_3\text{CH}_2)_2\text{NCS}_2^-$: N,N-diethylcarbamodithioate[8]
- $\text{Na}^+[(\text{CH}_3\text{CH}_2)_2\text{NCS}_2]^-$: sodium N,N-diethylcarbamodithioate[9][10]
- $\text{Zn}^{2+}[(\text{CH}_3\text{CH}_2)_2\text{NCS}_2]_2^-$: zinc bis(N,N-diethylcarbamodithioate)[11]

Nomenclature of Dithiocarbamate Esters

Dithiocarbamate esters have the general structure $R_2NC(=S)SR'$, where an organic group (R') is attached to the thiol sulfur atom. Their nomenclature is analogous to that of carboxylic esters. [12][13] The name of the S-alkyl or S-aryl group (R') is given first as a separate word. This is followed by the name of the dithiocarbamate portion, constructed as described for the anion.

- Rule: (S-substituent) (N-substituents)carbamodithioate

Examples:

- $(CH_3)_2NC(=S)SCH_3$: methyl N,N-dimethylcarbamodithioate
- $(CH_3CH_2)_2NC(=S)SCH_2CH_3$: ethyl N,N-diethylcarbamodithioate

Classification and Nomenclature of Common Dithiocarbamates

Dithiocarbamates used in agriculture and industry are often referred to by common names. They can be classified based on their chemical structure. [2][14]

Classification	Common Name	Chemical Structure	IUPAC Name
Dimethyl-dithiocarbamates	Ziram	$\text{Zn}[\text{S}_2\text{CN}(\text{CH}_3)_2]_2$	zinc bis(N,N-dimethylcarbamodithioate)
Ferbam	$\text{Fe}[\text{S}_2\text{CN}(\text{CH}_3)_2]_3$	iron(III) tris(N,N-dimethylcarbamodithioate)	
Thiram	$[\text{SCSN}(\text{CH}_3)_2]_2$	bis(N,N-dimethylthiocarbamoyl) disulfide	
Ethylene-bis-dithiocarbamates	Nabam	$\text{Na}_2[\text{S}_2\text{CNHCH}_2\text{CH}_2\text{NHCS}_2]$	disodium N,N'-ethane-1,2-diylbis(carbamodithioate)
Zineb	$\text{Zn}[\text{S}_2\text{CNHCH}_2\text{CH}_2\text{NHCS}_2]$	zinc N,N'-ethane-1,2-diylbis(carbamodithioate)	
Maneb	$\text{Mn}[\text{S}_2\text{CNHCH}_2\text{CH}_2\text{NHCS}_2]$	manganese N,N'-ethane-1,2-diylbis(carbamodithioate)	
Mancozeb	Polymer of Maneb and Zineb	A coordination complex of zinc and manganese N,N'-ethane-1,2-diylbis(carbamodithioate) [15]	
Propylene-bis-dithiocarbamates	Propineb	$\text{Zn}[\text{S}_2\text{CNHCH}(\text{CH}_3)\text{CH}_2\text{NHCS}_2]$	zinc N,N'-propane-1,2-diylbis(carbamodithioate)

Data Presentation

The following table summarizes acute toxicity data for selected dithiocarbamate fungicides.

Compound	Type	Acute Oral LD ₅₀ (mg/kg, rat)
Maneb	Ethylene-bis-dithiocarbamate	> 7000[15]
Mancozeb	Ethylene-bis-dithiocarbamate	> 7000[15]
Zineb	Ethylene-bis-dithiocarbamate	> 7000[15]
Captan	Related Organic Fungicide	> 10000[15]

Experimental Protocols

This protocol describes the synthesis of sodium N,N-diethyldithiocarbamate, adapted from procedures described in the literature.[10][16]

Materials:

- Diethylamine ($\text{HN}(\text{C}_2\text{H}_5)_2$)
- Carbon disulfide (CS_2)
- Sodium hydroxide (NaOH)
- Absolute ethanol
- Ice bath
- Magnetic stirrer and stir bar
- Beaker or round-bottom flask

Procedure:

- In a beaker placed in an ice bath, dissolve 0.1 mol of diethylamine in 50 mL of absolute ethanol.
- While stirring the cold solution, slowly add a solution of 0.1 mol of sodium hydroxide in a minimal amount of water (or 0.1 mol of solid NaOH pellets).
- Continue stirring and add 0.1 mol of carbon disulfide dropwise to the cold solution. Maintain the temperature below 10 °C.
- After the addition is complete, stir the reaction mixture mechanically for approximately 30-60 minutes. A precipitate of the sodium salt of the dithiocarbamate will form.
- Collect the precipitate by filtration.
- Wash the collected solid with cold ethanol or diethyl ether to remove unreacted starting materials and impurities.[\[17\]](#)
- Dry the resulting white or pale yellow crystalline product, sodium N,N-diethyldithiocarbamate, in a desiccator over a suitable drying agent.

This protocol describes the subsequent synthesis of a copper(II) dithiocarbamate complex.[\[16\]](#)

Materials:

- Sodium N,N-diethyldithiocarbamate (prepared as above)
- Copper(II) chloride (CuCl_2)
- Distilled water
- Magnetic stirrer and stir bar
- Beakers

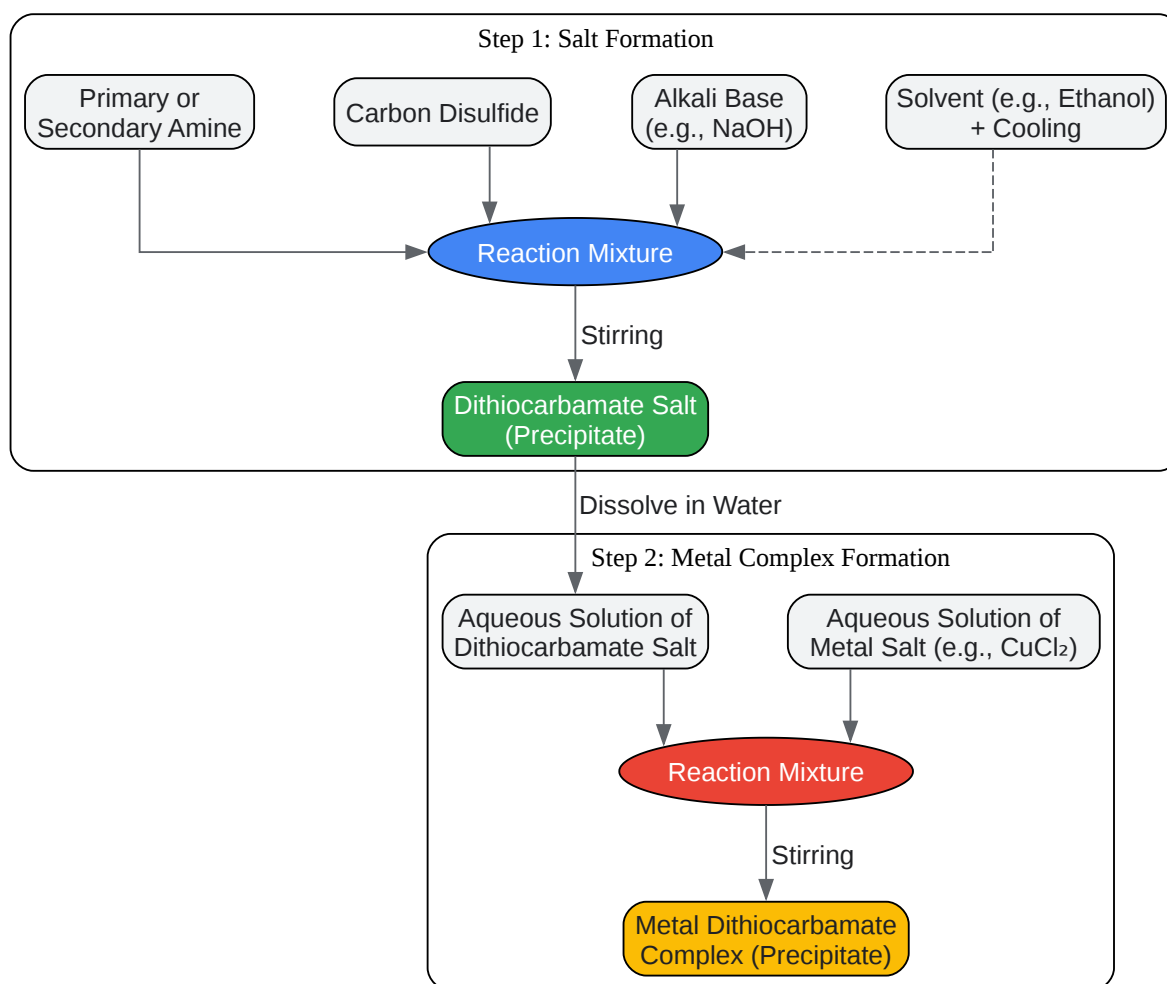
Procedure:

- Prepare an aqueous solution of the sodium N,N-diethyldithiocarbamate salt (0.02 mol) in a beaker with distilled water.

- In a separate beaker, prepare an aqueous solution of copper(II) chloride (0.01 mol).
- While stirring the dithiocarbamate solution at room temperature, slowly add the copper(II) chloride solution.
- A colored precipitate of the copper(II) bis(N,N-diethyldithiocarbamate) complex will form immediately.
- Continue stirring the reaction mixture for 1-2 hours to ensure the reaction goes to completion.
- Collect the precipitate by filtration.
- Wash the solid product thoroughly with distilled water and then with methanol to remove any soluble impurities.
- Dry the final product in a desiccator.

Visualizations

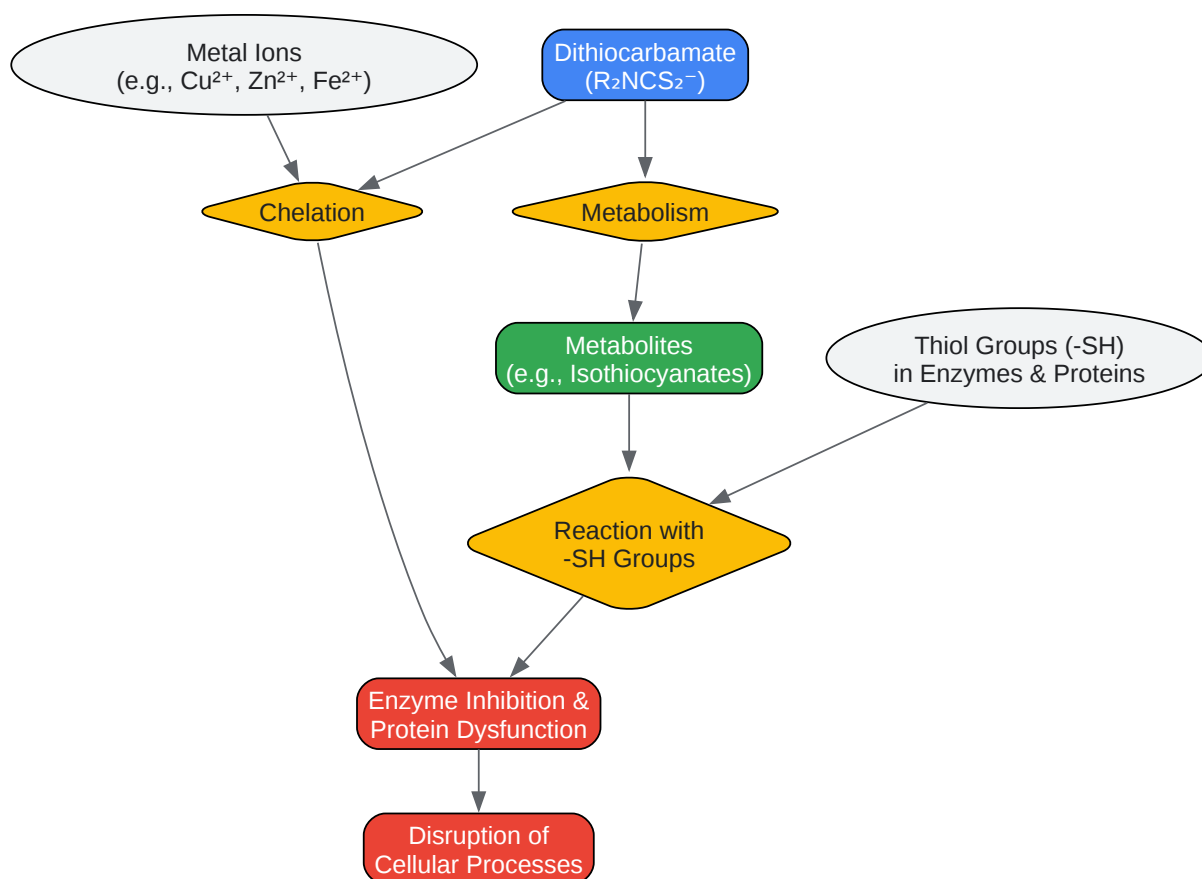
The following diagram illustrates the general workflow for the synthesis of dithiocarbamate salts and their conversion to metal complexes.



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Caption: Workflow for the synthesis of dithiocarbamate compounds.

Dithiocarbamates exert their biological effects, particularly as fungicides and enzyme inhibitors, through a multi-site mode of action.[2] This diagram illustrates the core mechanisms.



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Caption: Mechanism of action for dithiocarbamate compounds.

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